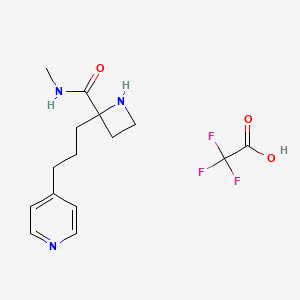
2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt
Descripción general
Descripción
2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt is a useful research compound. Its molecular formula is C15H20F3N3O3 and its molecular weight is 347.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt, often referred to as AZE, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H20F3N3O3
- CAS Number : 1361115-95-8
- Molecular Weight : 347.33 g/mol
The biological activity of AZE is primarily attributed to its ability to interact with various biological targets, influencing pathways related to inflammation, apoptosis, and protein synthesis. Notably, AZE has been shown to mimic proline, leading to misincorporation during protein biosynthesis. This misincorporation triggers the unfolded protein response (UPR), which is critical in cellular stress responses.
1. Anti-inflammatory Effects
AZE exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that AZE reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells. This reduction is associated with decreased nitric oxide (NO) release and improved cell viability under inflammatory conditions .
2. Apoptotic Induction
Research indicates that AZE can induce apoptosis in various cell types by modulating Bcl2 and BAX protein expression. The compound has been shown to increase the expression of pro-apoptotic markers while decreasing anti-apoptotic factors, suggesting a potential role in cancer therapy .
3. Plant Growth Inhibition
Interestingly, AZE has been identified as a broad inhibitor of plant growth. Studies in Arabidopsis have shown that AZE can significantly reduce growth, which can be reversed by supplementation with L-Proline but not D-Proline. This highlights its potential use in agricultural applications as a growth regulator .
Case Studies
In Vitro Studies
In vitro experiments have consistently shown that AZE alters cell morphology and viability in response to inflammatory stimuli. For instance, BV2 microglial cells treated with AZE exhibited significant changes in gene expression profiles related to inflammation and apoptosis .
Proteomics Analysis
Proteomics studies revealed that AZE is misincorporated into proteins at a rate exceeding 5% in plant tissues. This misincorporation affects numerous proteins involved in stress responses and metabolism, providing insights into the broader implications of AZE on cellular function .
Propiedades
IUPAC Name |
N-methyl-2-(3-pyridin-4-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.C2HF3O2/c1-14-12(17)13(7-10-16-13)6-2-3-11-4-8-15-9-5-11;3-2(4,5)1(6)7/h4-5,8-9,16H,2-3,6-7,10H2,1H3,(H,14,17);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRABNHYTLKAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCN1)CCCC2=CC=NC=C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















